molecular formula C27H24N2 B010790 9,9-Bis(4-amino-3-methylphenyl)fluorene CAS No. 107934-60-1

9,9-Bis(4-amino-3-methylphenyl)fluorene

Cat. No. B010790
M. Wt: 376.5 g/mol
InChI Key: YRKVLGUIGNRYJX-UHFFFAOYSA-N
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Patent
US04769399

Procedure details

An adhesive of the present invention was made by mixing together 25 parts of PKHS, a phenoxy resin from the Union Carbide Corporation, 52 parts of Quatrex 1010, a diglycidyl ether of bisphenol A epoxy resin from the Dow Chemical Company, and 23 parts of 9,9-bis(3-methyl-4-aminophenyl)fluorene (hereinafter BAFOT). These three constituents were stirred to a uniform paste, using methyl ether ketone (MEK) as a solvent for the solution of the phenoxy and epoxy resins, followed by blending in the relatively insoluble BAFOT, and dilution of the resultant paste to 50% solids by weight with additional MEK. The fluorene-amine curative was prepared for dispersion in this epoxy resin system by jet milling to a mean particle size of <5 um. To this dispersion an accelerator, the triflic acid half salt of 2-ethyl-4-methylimidazole was added at a rate of 4 parts per hundred of the solids in the dispersion.
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phenoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ether ketone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diglycidyl ether of bisphenol A epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
phenoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
epoxy resins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CC(C)=C1C(C2C=CC(OCC(O)CO)=CC=2)C=CC=C1.C[C@@:23]1(O)[C:38]2C=CC=C(O)[C:37]=2[C:36](O)=[C:35]2[CH:24]1C[CH:26]1[C@:32](O)([C:33]2=O)[C:31](O)=[C:30](C(N)=O)[C:28](=O)[CH:27]1[N:50](C)C.Cl.CC1C=C(C2(C3C=CC(N)=C(C)C=3)C3C=CC=CC=3C3C2=CC=CC=3)C=CC=1N.OS(C(F)(F)F)(=O)=O.C(C1NC=C(C)N=1)C>>[C:27]1([NH2:50])[C:26]2[CH2:36][C:35]3[C:33](=[CH:37][CH:38]=[CH:23][CH:24]=3)[C:32]=2[CH:31]=[CH:30][CH:28]=1 |f:1.2|

Inputs

Step One
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
phenoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C1C=CC=CC1C2=CC=C(C=C2)OCC(CO)O)C
Step Three
Name
methyl ether ketone
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Step Five
Name
diglycidyl ether of bisphenol A epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1N)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=C(C=C1)N)C
Step Seven
Name
phenoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
epoxy resins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1NC=C(N1)C

Conditions

Stirring
Type
CUSTOM
Details
These three constituents were stirred to a uniform paste
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by mixing together 25 parts of PKHS

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=2C3=CC=CC=C3CC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.